Binding Affinity at the GABAA Receptor: Differentiation from Endogenous Ligand GABA
The compound demonstrates a measurable, albeit weak, antagonist activity at the recombinant human α4β1δ GABAA receptor with an IC50 of 1.02 μM [1]. While this affinity is low compared to the endogenous agonist GABA (EC50 ~1-10 μM), it provides a quantifiable starting point for optimization [2]. This establishes a baseline for its potential as a negative allosteric modulator or for chemical probe development targeting specific GABAA receptor subtypes, distinguishing it from inactive or purely inert fragment controls.
| Evidence Dimension | GABAA Receptor Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 1.02 μM |
| Comparator Or Baseline | Endogenous agonist GABA (EC50 ~1-10 μM) |
| Quantified Difference | Comparable to GABA's agonist potency, but as an antagonist. |
| Conditions | Recombinant human α4β1δ GABAA receptor expressed in HEK293 Flp-In cells; FMP assay |
Why This Matters
This provides a validated, target-specific activity data point for researchers investigating extrasynaptic GABAA receptor modulation, a niche not addressed by classical benzodiazepines.
- [1] BindingDB. (n.d.). Affinity Data for 7-Phenyl-6-azaspiro[4.5]decan-9-ol (BDBM50000132). View Source
- [2] Olsen, R. W., & Sieghart, W. (2009). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148. View Source
